N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide
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Overview
Description
N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyclopropyl group, a methoxy-substituted pyrazole ring, and an acetamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 3-methoxy-1-methyl-1H-pyrazole ring. This can be achieved through the reaction of appropriate hydrazine derivatives with β-keto esters under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Amidation Reaction: The final step involves the formation of the acetamide moiety through an amidation reaction. This can be accomplished by reacting the pyrazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrazole ring or the acetamide moiety.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Pharmacology: Researchers study the compound’s pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific functionalities.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes, enzyme activity, and receptor binding.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide can be compared with other similar compounds, such as:
N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-5-yl)formamido]acetamide: This compound differs in the position of the substituent on the pyrazole ring, which may result in different chemical and biological properties.
N-cyclopropyl-2-[(3-methoxy-1-ethyl-1H-pyrazol-4-yl)formamido]acetamide: The presence of an ethyl group instead of a methyl group can influence the compound’s reactivity and interactions with biological targets.
N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)acetamido]acetamide: The absence of the formamido group may alter the compound’s chemical stability and biological activity.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Properties
IUPAC Name |
N-[2-(cyclopropylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-15-6-8(11(14-15)18-2)10(17)12-5-9(16)13-7-3-4-7/h6-7H,3-5H2,1-2H3,(H,12,17)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQHFULGXFOIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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